Physicochemical Properties of (E)-2-Chloro-4-oxo-2-hexenedioic Acid: A Technical Guide
Physicochemical Properties of (E)-2-Chloro-4-oxo-2-hexenedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-Chloro-4-oxo-2-hexenedioic acid is an unsaturated, chlorinated oxo-dicarboxylic acid. Its chemical structure suggests potential for diverse chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its potential application and development. This technical guide provides a summary of available computed physicochemical data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for such an analysis. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for closely related analogs to provide a broader context for its potential properties.
Introduction
The rational design of novel therapeutics and functional materials relies heavily on the precise characterization of the physicochemical properties of lead compounds. (E)-2-Chloro-4-oxo-2-hexenedioic acid possesses multiple functional groups, including a carboxylic acid, a ketone, an alkene, and a vinyl chloride, which are expected to govern its solubility, stability, and interactions with biological systems. This document serves as a comprehensive resource for researchers, providing the foundational knowledge required for handling and investigating this compound.
Physicochemical Data
Precise experimental data for (E)-2-Chloro-4-oxo-2-hexenedioic acid is not extensively available in the current literature. However, computational models provide reliable estimates for several key parameters. The following table summarizes these predicted values, along with data for structurally similar compounds to facilitate comparative analysis.
| Property | (E)-2-Chloro-4-oxo-2-hexenedioic acid (Predicted) | (Z)-2,4-dichloro-5-oxohex-2-enedioic acid (Predicted)[1] | (E)-2,5-dichloro-4-oxohex-2-enedioic acid (Predicted)[2][3] |
| Molecular Formula | C₆H₅ClO₅ | C₆H₄Cl₂O₅[1] | C₆H₄Cl₂O₅[2][3] |
| Molecular Weight | 192.55 g/mol | 227.00 g/mol [1][3] | 227.00 g/mol [2][3] |
| XLogP3 | 0.4 | 1.2[1] | 1.05 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
| pKa (Strongest Acidic) | No data available | No data available | 1.91[2] |
| Water Solubility | No data available | No data available | 0.6 g/L[2] |
Experimental Protocols
The following are detailed, standard methodologies for the experimental determination of the key physicochemical properties of a solid organic acid like (E)-2-Chloro-4-oxo-2-hexenedioic acid.
Melting Point Determination (Capillary Method)
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Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
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Data Collection: The temperature at which the first liquid is observed and the temperature at which the entire sample has melted are recorded as the melting range.
Aqueous Solubility Determination (Shake-Flask Method)
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Procedure: An excess amount of the solid compound is added to a known volume of deionized water in a sealed, thermostated vessel.
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Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the compound in the clear filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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Calculation: The solubility is expressed in g/L or mol/L.
Determination of pKa (Potentiometric Titration)
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Sample Preparation: A precise weight of the compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature. The pH of the solution is monitored continuously using a calibrated pH meter.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For dicarboxylic acids, two equivalence points and two pKa values may be observed.
Determination of Partition Coefficient (LogP)
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System: The partition coefficient between n-octanol and water is determined.
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Procedure: A known amount of the compound is dissolved in one of the phases (e.g., water). An equal volume of the second, immiscible phase (n-octanol) is added.
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Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then centrifuged to ensure complete phase separation.
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Analysis: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis).
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Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity.
References
- 1. 2-Hexenedioic acid, 2,4-dichloro-5-oxo- | C6H4Cl2O5 | CID 5466524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 2,5-Dichloro-4-oxohex-2-enedioate (HMDB0060363) [hmdb.ca]
- 3. 2,5-Dichloro-4-oxohex-2-enedioate | C6H4Cl2O5 | CID 5282172 - PubChem [pubchem.ncbi.nlm.nih.gov]
